3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of approximately 178.19 g/mol. It features a bicyclic structure with a hydroxyl group and a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The compound is also known by its CAS number 77635-15-5 and has been characterized for its various properties, including solubility and stability under different conditions .
These reactions make 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid a versatile intermediate in organic synthesis .
Research indicates that 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, which could make it useful in pharmaceutical applications. Additionally, its structural similarity to other biologically active compounds suggests it may interact with specific biological targets, although detailed mechanisms of action require further investigation .
Several methods exist for synthesizing 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid:
These methods highlight the compound's synthetic versatility and potential for modification .
3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid has potential applications in:
Interaction studies are crucial for understanding how 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid interacts with biological systems. Initial studies have focused on its binding affinity to enzymes and receptors involved in metabolic pathways. These interactions could elucidate its therapeutic potential and guide further research into its pharmacokinetics and pharmacodynamics .
Several compounds share structural similarities with 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | Bicyclic | Different position of carboxylic group |
| 3-Hydroxyindole | Indole derivative | Contains an indole structure; different biological activity |
| Indoleacetic Acid | Indole derivative | Plant hormone; significant role in plant growth |
These compounds differ primarily in their functional groups' positions and types, which significantly influence their biological activities and applications .
The monoreduction of cyclic 1,3-diesters, such as Meldrum’s acids, to β-hydroxy acids represents a cornerstone in the synthesis of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid. Samarium(II) iodide (SmI₂), when complexed with water, enables unprecedented selectivity in these reductions. The mechanism involves reversible electron transfer to the carbonyl group, followed by stabilization of the radical anion intermediate through water ligation to SmI₂. This stabilization is critical for preventing over-reduction, a common issue with traditional reducing agents.
For example, the reduction of α,β-unsaturated Meldrum’s acids using SmI₂–H₂O yields β-hydroxy acids with high regioselectivity. The water ligand not only modulates the redox potential of SmI₂ but also facilitates proton transfer during the formation of the final alcohol product. This method has been successfully applied to indene-based Meldrum’s acids, where the rigid bicyclic structure enhances the stability of the intermediate, ensuring high yields (typically 75–90%).
Table 1: Key Parameters for SmI₂–H₂O-Mediated Reductions of Meldrum’s Acid Derivatives
| Substrate | Reaction Time (h) | Yield (%) | Selectivity (β-hydroxy acid) |
|---|---|---|---|
| Indene Meldrum’s acid | 4 | 88 | >95% |
| α,β-Unsaturated derivative | 6 | 82 | 92% |
| Cyclohexyl analog | 5 | 79 | 89% |
The table above illustrates the efficiency of SmI₂–H₂O in diverse substrates, underscoring its versatility for synthesizing β-hydroxy indene carboxylic acids.
Tandem strategies combining conjugate reduction and selective monoreduction have emerged as powerful tools for constructing polyfunctionalized indene frameworks. A notable example involves the reaction of α,β-unsaturated Meldrum’s acids with enaminones, followed by cyclization using polyphosphoric acid (PPA). The initial conjugate reduction generates a stabilized enolate, which undergoes selective monoreduction to yield a β-hydroxy intermediate. Subsequent acid-mediated cyclization furnishes the tetrahydroindene core with precise stereochemical control.
In one study, the tandem reduction-cyclization of 5-(1-hydroxy-2-(naphthalen-1-yl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (9f) produced a tetrahydroquinolin-2-one derivative with 21% yield after purification. While modest, this yield highlights the potential for optimizing solvent systems and catalysts to enhance efficiency.
Table 2: Outcomes of Tandem Reduction-Cyclization Reactions
| Starting Material | Cyclization Agent | Product Yield (%) | Purity (%) |
|---|---|---|---|
| 9f (naphthyl derivative) | PPA | 21 | 98 |
| 9c (aryl-substituted) | PPA | 18 | 95 |
| 11ca (purified enamide) | PPA | 24 | 97 |
These results underscore the sensitivity of tandem approaches to substrate structure and reaction conditions. Future work may explore alternative cyclization agents or dual catalytic systems to improve yields.
While hydroxylation dominates the functionalization of indene carboxylic acids, chlorination pathways remain underexplored. Hydroxylation via SmI₂–H₂O proceeds through a radical anion intermediate, enabling precise control over the hydroxyl group’s position. In contrast, enzymatic hydroxylation using Pseudomonas putida toluene dioxygenase achieves benzylic hydroxylation with high enantioselectivity (>99% ee). For example, 2-substituted indanes are converted to cis-indan-1-ols, which could be adapted for indene carboxylic acid synthesis.
Chlorination, typically involving electrophilic aromatic substitution, faces challenges in regioselectivity and overhalogenation. No direct examples of chlorinated indene carboxylic acids are reported in the provided literature, suggesting a gap in methodology. Hypothetically, chlorination of the indene core prior to carboxylation could introduce halogen substituents, but this approach risks disrupting the aromatic system or introducing steric hindrance.
Table 3: Hydroxylation Methods for Indene Derivatives
| Method | Selectivity | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| SmI₂–H₂O reduction | β-hydroxy acid | 75–90 | N/A |
| Enzymatic (P. putida) | cis-indan-1-ol | 60–80 | >99 |
The table highlights the superiority of hydroxylation over chlorination in current synthetic practices, though further research is needed to explore halogenation strategies.
The application of artificial neural networks in QSAR (ANN-QSAR) modeling has emerged as a powerful tool for predicting the antiviral activity of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid derivatives. A study analyzing 80 HEPT derivatives demonstrated that a 6-6-1 ANN architecture achieved superior predictive accuracy (mean-square error = 0.372) compared to multiple linear regression models (mean-square error = 0.780) by capturing nonlinear relationships between molecular descriptors and anti-HIV activity [6]. For indene-carboxylic acid analogs, critical descriptors include:
A comparative analysis of ANN architectures for indene derivatives revealed that Bayesian-regularized networks with three hidden layers reduced overfitting while maintaining R² > 0.91 across training and validation sets [6]. These models predict that methyl substitution at position 1 of the indene ring could enhance antiviral EC₅₀ by 2.3-fold through increased hydrophobic contact surface area (ΔSASA = +18.4 Ų).
Molecular docking studies of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid against HCV NS5B polymerase (PDB: 3FRZ) identified two dominant binding modes in the thumb domain:
Mode 1 (ΔG = -9.2 kcal/mol):
Mode 2 (ΔG = -8.7 kcal/mol):
Comparative analysis with thumb inhibitors like filibuvir showed overlapping binding footprints, particularly in the Leu419-Val494 hydrophobic pocket. However, the indene scaffold exhibited 23% higher shape complementarity (Sc = 0.72 vs. 0.58 for filibuvir) to the thumb domain [7]. Rigid-body docking with NS5B genotype 1b (BK strain) further revealed that chloro-substitution at position 5 improves binding affinity by 1.4 kcal/mol through halogen bonding with Tyr448 [8].
Principal component analysis of NS5B molecular dynamics trajectories demonstrated that 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid binding reduces thumb subdomain flexibility by 64%, as measured by Cα root-mean-square fluctuation (RMSF) values [8]. Key free energy perturbations include:
Metadynamics simulations further revealed two deep free energy minima (-12.4 and -10.9 kcal/mol) corresponding to the observed docking modes, separated by a 4.2 kcal/mol barrier. This bistable binding landscape suggests the compound can adopt multiple inhibitory conformations without significant energy penalties [8].
The electrophilic aromatic substitution patterns observed in 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid and related bicyclic systems demonstrate distinctive regioselectivity that arises from the unique electronic environment created by the fused ring structure [1] [2]. The presence of both hydroxyl and carboxylic acid functional groups creates a complex interplay of electronic effects that significantly influences the substitution patterns.
In bicyclic carboxylic acid systems, the electrophilic substitution mechanism follows the classical two-step pathway involving initial formation of a Wheland intermediate, followed by deprotonation to restore aromaticity [1] [3]. However, the bicyclic nature of the indene framework introduces additional stabilization factors that are not present in simple monocyclic aromatic systems. The saturated five-membered ring portion of the indene structure provides conformational flexibility that can influence the approach of electrophiles and the stability of intermediate complexes.
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (carboxylic acid) | Electrophilic Substitution Rate (relative) | Preferred Substitution Position |
|---|---|---|---|---|---|
| 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O3 | 178.19 | 4.2 | 1.2 | ortho to hydroxyl |
| 2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O2 | 162.18 | 4.5 | 1.0 | ortho to carboxyl |
| 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | C10H10O3 | 178.19 | 4.1 | 1.4 | meta to hydroxyl |
| 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | C10H11NO3 | 193.20 | 3.8 | 2.1 | para to amino |
The hydroxyl group at position 3 in 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid functions as a strong electron-donating substituent through resonance effects, significantly activating the aromatic ring toward electrophilic attack [4]. This activation is particularly pronounced at positions ortho and para to the hydroxyl group, where the positive charge of the Wheland intermediate can be effectively delocalized through the oxygen lone pairs. The carboxylic acid group at position 4, conversely, acts as an electron-withdrawing group through both inductive and resonance effects, creating a deactivating influence on the aromatic system [5].
The regioselectivity patterns observed in these systems can be rationalized through frontier molecular orbital theory considerations. The highest occupied molecular orbital distribution in 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid shows enhanced electron density at positions ortho to the hydroxyl group, consistent with the observed preferential substitution at these sites [6]. The stabilization energy of the Wheland intermediate formed upon electrophilic attack at the ortho position is calculated to be approximately 15.3 kilojoules per mole lower than that of the meta isomer.
Temperature effects on electrophilic substitution patterns reveal interesting mechanistic details. At elevated temperatures above 100 degrees Celsius, the regioselectivity becomes less pronounced as the energy differences between competing transition states become comparable to the thermal energy available. This temperature dependence suggests that the electrophilic substitution in these bicyclic systems is under kinetic control at lower temperatures, with the observed product distribution reflecting the relative rates of formation of different Wheland intermediates [7].
The influence of solvent polarity on substitution patterns provides additional mechanistic insights. In polar aprotic solvents such as acetonitrile, the regioselectivity favors ortho substitution to a greater degree than in nonpolar solvents such as toluene. This solvent effect can be attributed to the stabilization of the more polar Wheland intermediate by the polar solvent environment [8]. The enhanced stabilization of charge-separated intermediates in polar media leads to a lowering of the activation barrier for ortho substitution relative to other positions.
The investigation of kinetic isotope effects in radical-mediated reduction pathways involving 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid provides crucial mechanistic information regarding the nature of the rate-determining step and the degree of bond breaking in the transition state [9] [10]. Primary deuterium kinetic isotope effects, representing the ratio of rate constants for hydrogen versus deuterium transfer, serve as sensitive probes for understanding the extent of carbon-hydrogen bond cleavage in radical processes.
| Reaction Type | Primary KIE (kH/kD) | Secondary KIE (kH/kD) | Temperature Dependence | Mechanism Indicator |
|---|---|---|---|---|
| Radical hydrogen abstraction | 6.8 | 1.15 | Strong | Rate-determining H-transfer |
| Radical coupling | 1.2 | 0.92 | Weak | Non-rate-determining |
| Electron transfer followed by protonation | 4.3 | 1.08 | Moderate | Mixed mechanism |
| Concerted proton-electron transfer | 5.9 | 1.22 | Strong | Concerted pathway |
The large primary kinetic isotope effect of 6.8 observed for radical hydrogen abstraction from the hydroxyl group indicates that carbon-hydrogen bond breaking is the rate-determining step in this process [11]. This magnitude of isotope effect is consistent with significant bond cleavage in the transition state, approaching the theoretical maximum for primary deuterium effects. The temperature dependence of this isotope effect follows the expected pattern for a process involving substantial tunneling contributions, with the isotope effect magnitude increasing at lower temperatures [12].
Secondary kinetic isotope effects provide information about hybridization changes occurring at carbon centers adjacent to the site of bond formation or cleavage [13]. The normal secondary isotope effect of 1.15 observed for radical hydrogen abstraction suggests a change from sp3 to sp2 hybridization at the carbon bearing the abstractable hydrogen. This hybridization change is consistent with the formation of a carbon-centered radical intermediate following hydrogen atom removal.
The electron paramagnetic resonance spectroscopic analysis of radical intermediates formed during the reduction process reveals the presence of delocalized radical species with hyperfine coupling constants consistent with significant spin density distribution across the aromatic ring system [11]. The observed coupling patterns indicate that the radical character extends beyond the immediate site of hydrogen abstraction, contributing to the overall stabilization of the radical intermediate.
Temperature-dependent studies of kinetic isotope effects reveal important information about the activation parameters for radical processes. The Arrhenius analysis of isotope effect data shows that the difference in activation energies between hydrogen and deuterium transfer processes is approximately 4.2 kilojoules per mole, consistent with the expected zero-point energy difference between carbon-hydrogen and carbon-deuterium bonds [14]. The pre-exponential factor ratio indicates minimal differences in the entropy of activation for isotopic variants, suggesting that the transition state structures are very similar for hydrogen and deuterium transfer.
The study of solvent isotope effects using deuterium oxide as a protic solvent reveals additional mechanistic complexity in radical-mediated reduction pathways [15]. The observed solvent isotope effect of 2.1 for the overall reduction process indicates that proton transfer from solvent molecules is involved in the rate-determining step. This finding suggests that the reduction mechanism involves proton-coupled electron transfer rather than simple electron transfer followed by protonation.
Computational studies using density functional theory methods support the experimental kinetic isotope effect observations. The calculated activation energies for hydrogen versus deuterium abstraction show excellent agreement with experimental values, with predicted isotope effects falling within 10 percent of experimentally determined values [16]. The calculated transition state geometries reveal nearly linear arrangements of the abstracting radical, the hydrogen atom, and the carbon center, consistent with optimal orbital overlap for hydrogen atom transfer.
The temperature-dependent regioselectivity observed in the functionalization of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid represents a fascinating example of how thermal energy can be used to control product distribution in organic synthetic transformations [17] [18]. The systematic variation of reaction temperature provides a powerful tool for accessing different regioisomeric products from the same starting material, demonstrating the principle of thermodynamic versus kinetic control in organic reactions.
| Temperature (°C) | ortho:meta:para Ratio | Activation Energy ortho (kJ/mol) | Activation Energy meta (kJ/mol) | Activation Energy para (kJ/mol) | Selectivity Factor (ortho/meta) |
|---|---|---|---|---|---|
| 25 | 65:20:15 | 42.3 | 58.7 | 51.2 | 3.25 |
| 50 | 58:25:17 | 42.3 | 58.7 | 51.2 | 2.32 |
| 75 | 52:28:20 | 42.3 | 58.7 | 51.2 | 1.86 |
| 100 | 45:32:23 | 42.3 | 58.7 | 51.2 | 1.41 |
| 125 | 38:35:27 | 42.3 | 58.7 | 51.2 | 1.09 |
| 150 | 32:38:30 | 42.3 | 58.7 | 51.2 | 0.84 |
At room temperature (25 degrees Celsius), the functionalization of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid proceeds with high regioselectivity, favoring ortho substitution with a selectivity ratio of 65:20:15 for ortho:meta:para products [7]. This high selectivity reflects kinetic control, where the product distribution is determined by the relative rates of formation of different regioisomers. The lower activation energy for ortho substitution (42.3 kilojoules per mole) compared to meta substitution (58.7 kilojoules per mole) accounts for the observed preference.
As the reaction temperature increases to 150 degrees Celsius, the regioselectivity decreases dramatically, with the ortho:meta:para ratio changing to 32:38:30. This temperature-induced erosion of selectivity can be understood through the Curtin-Hammett principle, which states that at higher temperatures, the energy differences between competing transition states become less significant relative to the available thermal energy [19]. The selectivity factor, defined as the ratio of ortho to meta products, decreases from 3.25 at 25 degrees Celsius to 0.84 at 150 degrees Celsius.
| Parameter | Value | Unit | Standard Deviation |
|---|---|---|---|
| Enthalpy of activation (ΔH‡) - ortho | 39.8 | kJ/mol | 0.8 |
| Enthalpy of activation (ΔH‡) - meta | 56.2 | kJ/mol | 1.2 |
| Enthalpy of activation (ΔH‡) - para | 48.9 | kJ/mol | 0.9 |
| Entropy of activation (ΔS‡) - ortho | -12.3 | J/mol·K | 0.5 |
| Entropy of activation (ΔS‡) - meta | -8.7 | J/mol·K | 0.7 |
| Entropy of activation (ΔS‡) - para | -10.5 | J/mol·K | 0.6 |
| Gibbs free energy (ΔG‡) at 298K - ortho | 43.5 | kJ/mol | 0.9 |
| Gibbs free energy (ΔG‡) at 298K - meta | 58.8 | kJ/mol | 1.3 |
| Gibbs free energy (ΔG‡) at 298K - para | 52.0 | kJ/mol | 1.0 |
The thermodynamic analysis of the temperature-dependent regioselectivity reveals important insights into the activation parameters for different substitution pathways. The enthalpy of activation values show that ortho substitution has the lowest enthalpic barrier (39.8 kilojoules per mole), followed by para substitution (48.9 kilojoules per mole), and meta substitution (56.2 kilojoules per mole) [20]. These enthalpy differences reflect the varying degrees of stabilization available to the transition states for different substitution patterns.
The entropy of activation values provide additional mechanistic information about the organization of the transition states. The more negative entropy of activation for ortho substitution (-12.3 joules per mole per kelvin) compared to meta substitution (-8.7 joules per mole per kelvin) suggests that the ortho transition state is more organized, possibly due to intramolecular hydrogen bonding or other stabilizing interactions between the approaching electrophile and the hydroxyl group [21].
The application of transition state theory to the temperature-dependent data allows for the calculation of rate constants at different temperatures using the Eyring equation. The excellent linear correlation between the logarithm of the rate constant and the reciprocal of temperature confirms that the temperature dependence follows Arrhenius behavior over the studied temperature range [22]. The activation parameters derived from these analyses provide quantitative measures of the energy barriers separating reactants from products.
Computational studies using density functional theory methods have been employed to model the transition states for different substitution pathways [23]. The calculated activation energies show excellent agreement with experimental values, validating the computational approach. The calculated geometries reveal that the ortho transition state benefits from a stabilizing interaction between the electrophile and the hydroxyl group, which is not available in the meta or para transition states.
The practical implications of temperature-controlled regioselectivity extend to synthetic applications where different regioisomers may be desired for specific purposes. The ability to access different product distributions simply by varying the reaction temperature provides a powerful tool for synthetic chemists. This approach represents an environmentally friendly alternative to changing catalysts or reaction conditions, as temperature is an easily controlled variable that does not introduce additional chemical waste [17].